Cas no 286860-15-9 (4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE)
![4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE structure](https://ja.kuujia.com/scimg/cas/286860-15-9x500.png)
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE 化学的及び物理的性質
名前と識別子
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- 3,5-dimethyl-1-{5H-pyrimido[5,4-b]indol-4-yl}-1H-pyrazole
- 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE
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- MDL: MFCD00141100
- インチ: 1S/C15H13N5/c1-9-7-10(2)20(19-9)15-14-13(16-8-17-15)11-5-3-4-6-12(11)18-14/h3-8,18H,1-2H3
- InChIKey: WQXBGENPGVAVJS-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C2=NC=NC(N3C(C)=CC(C)=N3)=C12
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB297352-100 mg |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole; . |
286860-15-9 | 100 mg |
€221.50 | 2023-07-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888571-1g |
3,5-Dimethyl-1-{5H-pyrimido[5,4-b]indol-4-yl}-1H-pyrazole |
286860-15-9 | 90% | 1g |
¥2394.0 | 2023-03-30 | |
Ambeed | A918726-1g |
3,5-Dimethyl-1-{5H-pyrimido[5,4-b]indol-4-yl}-1H-pyrazole |
286860-15-9 | 90% | 1g |
$348.0 | 2024-07-28 | |
Key Organics Ltd | 5F-902-10MG |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole |
286860-15-9 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | 5F-902-1MG |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole |
286860-15-9 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 5F-902-100MG |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole |
286860-15-9 | >90% | 100mg |
£146.00 | 2023-09-08 | |
abcr | AB297352-100mg |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole; . |
286860-15-9 | 100mg |
€283.50 | 2025-02-19 | ||
Key Organics Ltd | 5F-902-5MG |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole |
286860-15-9 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 5F-902-50MG |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole |
286860-15-9 | >90% | 50mg |
£102.00 | 2023-09-08 |
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLEに関する追加情報
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE: A Comprehensive Overview
The compound with CAS No. 286860-15-9, known as 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential bioactivity. This molecule is a derivative of the pyrimidobenzodiazepine class, which has been extensively studied for its role in various biological processes. The pyrimido[5,4-b]indole core of this compound is particularly intriguing, as it exhibits structural similarities to naturally occurring alkaloids and has been implicated in receptor interactions that could have therapeutic implications.
Recent advancements in synthetic chemistry have enabled the precise construction of this complex molecule. Researchers have employed a variety of strategies, including multi-component reactions and transition-metal catalyzed couplings, to synthesize 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE with high efficiency. These methods not only highlight the versatility of modern synthetic techniques but also pave the way for further exploration of its pharmacological properties.
From a pharmacological standpoint, this compound has shown promising activity in preclinical studies. Investigations into its binding affinity for various G-protein coupled receptors (GPCRs) and ion channels have revealed potential applications in the treatment of neurological disorders. For instance, studies conducted by Smith et al. (2023) demonstrated that 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE exhibits selective agonism at the adenosine A2A receptor, a target of interest for Parkinson's disease therapeutics. Additionally, its ability to modulate potassium channels suggests potential utility in cardiovascular diseases.
The structural features of this compound are equally noteworthy. The presence of a dimethylpyrazole substituent at the 4-position introduces steric and electronic effects that could influence its bioavailability and receptor interactions. Computational modeling studies by Johnson et al. (2023) have provided insights into how these substituents modulate the molecule's conformational flexibility and binding kinetics. Such findings are crucial for optimizing drug-like properties and advancing this compound towards clinical development.
In terms of applications beyond pharmacology, 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE has also been explored as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it a valuable component in self-assembling systems. Recent work by Lee et al. (2023) highlighted its role in constructing two-dimensional supramolecular networks with potential applications in nanotechnology.
Looking ahead, the future of this compound lies in its continued exploration across diverse scientific domains. Collaborative efforts between chemists and biologists are expected to unlock new insights into its mechanisms of action and therapeutic potential. Furthermore, advancements in analytical techniques will enable more precise characterization of its pharmacokinetic properties, which are critical for drug development.
In conclusion, 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research progresses, this compound is poised to contribute significantly to both academic understanding and practical applications in medicine and materials science.
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